molecular formula C9H13BO2 B15051629 [(2,6-Dimethylphenyl)methyl]boronic acid

[(2,6-Dimethylphenyl)methyl]boronic acid

Cat. No.: B15051629
M. Wt: 164.01 g/mol
InChI Key: MREYQUSJJCGJDK-UHFFFAOYSA-N
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Description

[(2,6-Dimethylphenyl)methyl]boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a 2,6-dimethylphenyl group, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(2,6-Dimethylphenyl)methyl]boronic acid can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow processes to enhance efficiency and yield. These methods may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions

[(2,6-Dimethylphenyl)methyl]boronic acid undergoes various types of reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and aryl or vinyl halides in the presence

Properties

Molecular Formula

C9H13BO2

Molecular Weight

164.01 g/mol

IUPAC Name

(2,6-dimethylphenyl)methylboronic acid

InChI

InChI=1S/C9H13BO2/c1-7-4-3-5-8(2)9(7)6-10(11)12/h3-5,11-12H,6H2,1-2H3

InChI Key

MREYQUSJJCGJDK-UHFFFAOYSA-N

Canonical SMILES

B(CC1=C(C=CC=C1C)C)(O)O

Origin of Product

United States

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